molecular formula C16H26N2O5S B12403307 Cilastatin-15N-d3

Cilastatin-15N-d3

Cat. No.: B12403307
M. Wt: 362.5 g/mol
InChI Key: DHSUYTOATWAVLW-MAVRWZHLSA-N
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Description

Cilastatin-15N,d3 is a labeled form of cilastatin, where the nitrogen atom is replaced with the isotope nitrogen-15 and three hydrogen atoms are replaced with deuterium. Cilastatin is known for its role as a renal dehydropeptidase I inhibitor, which is used to prevent the degradation of the antibiotic imipenem, thereby prolonging its antibacterial effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cilastatin-15N,d3 involves the incorporation of nitrogen-15 and deuterium into the cilastatin molecule. This process typically requires specialized isotopic labeling techniques. The exact synthetic route may vary, but it generally involves the following steps:

Industrial Production Methods

Industrial production of Cilastatin-15N,d3 follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cilastatin-15N,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cilastatin-15N,d3 has several scientific research applications, including:

Mechanism of Action

Cilastatin-15N,d3 exerts its effects by inhibiting renal dehydropeptidase I, an enzyme responsible for the degradation of certain antibiotics, including imipenem. By inhibiting this enzyme, cilastatin-15N,d3 prolongs the half-life and efficacy of imipenem. The molecular targets include the active site of renal dehydropeptidase I, where cilastatin binds and prevents the enzyme from hydrolyzing imipenem .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cilastatin-15N,d3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug concentrations is crucial .

Properties

Molecular Formula

C16H26N2O5S

Molecular Weight

362.5 g/mol

IUPAC Name

(Z)-7-[(2R)-2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1

InChI Key

DHSUYTOATWAVLW-MAVRWZHLSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])SCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)[15NH2]

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Origin of Product

United States

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